molecular formula C15H19N3O2S B2819354 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1171558-86-3

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No. B2819354
CAS RN: 1171558-86-3
M. Wt: 305.4
InChI Key: KASUDKYPRCCYGA-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a thiazole ring, which is a five-membered heterocyclic ring with one sulfur and one nitrogen atom . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They are used in various fields such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the fight against microbial resistance. Due to the ineffectiveness of existing antimicrobial drugs, researchers have turned to furan-based compounds. These derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria . The furan nucleus plays a crucial role in designing innovative antibacterial agents.

Future Directions

The future directions for research on “1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. This could include the development of new drugs with lesser side effects, as well as applications in agrochemicals, industrial processes, and photographic sensitizers .

properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-15(19)18-7-5-17(6-8-18)10-14-16-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASUDKYPRCCYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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